molecular formula C21H21NO5 B2572513 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide CAS No. 1428348-65-5

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide

Cat. No. B2572513
CAS RN: 1428348-65-5
M. Wt: 367.401
InChI Key: YXMMTIUYHYQCOE-UHFFFAOYSA-N
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Description

“N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-isopropoxybenzamide” is a complex organic compound. It contains a benzodioxole group, which is a common motif in many pharmaceuticals and natural products . The compound also contains an isopropoxy group and a benzamide group, which are common functional groups in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzodioxole group is a fused ring system with oxygen atoms incorporated into the ring, which could influence the compound’s reactivity and properties. The isopropoxy and benzamide groups could also contribute to the compound’s overall structure and properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The benzodioxole, isopropoxy, and benzamide groups could all potentially participate in reactions .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, some benzodioxole derivatives are known to be toxic, so appropriate safety precautions would need to be taken when handling this compound .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include investigating its potential use in pharmaceuticals, given the presence of the benzodioxole group, which is found in many bioactive compounds .

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO5/c1-15(2)27-17-7-5-16(6-8-17)21(23)22-11-3-4-12-24-18-9-10-19-20(13-18)26-14-25-19/h5-10,13,15H,11-12,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMMTIUYHYQCOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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